Cas no 476482-01-6 (<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione)
![<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione structure](https://www.kuujia.com/scimg/cas/476482-01-6x500.png)
<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione Chemical and Physical Properties
Names and Identifiers
-
- <br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione
- 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione
- Z223847174
- CS-0327210
- 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- UPCMLD0ENAT5734749:001
- 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 476482-01-6
- STL336993
- 7-(2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl)-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 648-579-4
- CCG-354078
- 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- AKOS001298161
-
- Inchi: InChI=1S/C16H14BrN5O2S2/c1-20-12-11(13(23)21(2)16(20)24)22(14(17)19-12)7-8-25-15-18-9-5-3-4-6-10(9)26-15/h3-6H,7-8H2,1-2H3
- InChI Key: ZFSUVSHTEIIOHK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 450.97723Da
- Monoisotopic Mass: 450.97723Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 585
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 125Ų
- XLogP3: 3.5
<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM268114-5g |
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
476482-01-6 | 95% | 5g |
$*** | 2023-05-30 | |
Chemenu | CM268114-10g |
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
476482-01-6 | 95% | 10g |
$1206 | 2021-08-18 | |
Chemenu | CM268114-5g |
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
476482-01-6 | 95% | 5g |
$856 | 2021-08-18 | |
Chemenu | CM268114-1g |
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
476482-01-6 | 95% | 1g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397880-50mg |
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
476482-01-6 | 98% | 50mg |
¥2486.00 | 2024-05-12 | |
Chemenu | CM268114-10g |
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
476482-01-6 | 95% | 10g |
$*** | 2023-05-30 | |
Chemenu | CM268114-1g |
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
476482-01-6 | 95% | 1g |
$346 | 2021-08-18 |
<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione Related Literature
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
Additional information on <br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione
Introduction to 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS No. 476482-01-6)
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, with the CAS number 476482-01-6, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of purine derivatives and is characterized by its unique structural features, including a bromo substituent at the 8-position and a benzo[d]thiazolylthio group attached to an ethyl chain at the 7-position. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is highly intricate and has been the subject of numerous studies aimed at elucidating its properties and potential uses. The compound's molecular formula is C19H18BrN5O2S2, with a molecular weight of approximately 490.45 g/mol. Its complex structure suggests a range of possible interactions with biological targets, making it a promising candidate for drug development.
In recent years, significant advancements have been made in understanding the biological activities of purine derivatives. 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents.
The mechanism of action of 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not yet fully understood but is believed to involve multiple pathways. One key mechanism is its ability to inhibit DNA polymerases and topoisomerases, which are essential enzymes for DNA replication and repair. By disrupting these processes, the compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells.
Beyond its anticancer properties, 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has also shown promise in other therapeutic areas. For instance, it has been studied for its anti-inflammatory effects and potential use in treating inflammatory diseases such as rheumatoid arthritis. The compound's ability to modulate inflammatory cytokines and inhibit pro-inflammatory signaling pathways makes it a valuable candidate for further investigation.
The synthesis of 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves a series of well-defined chemical reactions that require precise control over reaction conditions and purification steps. The synthesis typically starts with the formation of the benzo[d]thiazolylthio group on an ethyl chain, followed by coupling with a purine scaffold containing the bromo substituent. The final steps involve the introduction of methyl groups at specific positions to achieve the desired structure.
In terms of pharmacokinetics and pharmacodynamics, preliminary studies have indicated that 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione exhibits favorable properties for drug development. It shows good solubility in both aqueous and organic solvents, which facilitates its administration and absorption in vivo. Additionally, the compound has demonstrated low toxicity in preclinical models, suggesting a favorable safety profile.
Clinical trials are currently underway to evaluate the safety and efficacy of 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2 ,6(3H ,7H)-dione in human subjects. These trials are designed to assess various endpoints such as tumor response rates, progression-free survival, and overall survival in patients with advanced or metastatic cancers. Early results from phase I trials have been promising, with several patients showing significant tumor shrinkage and improved quality of life.
In conclusion, 7-(2-(Benzo[d]thiazol - 2 - yl thio ) ethyl ) - 8 - bromo - 1 , 3 - dimethyl - 1 H - purine - 2 , 6 ( 3 H , 7 H ) - dione (CAS No . 476482 - 01 - 6) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. As more data becomes available from ongoing clinical trials and preclinical studies, it is expected that this compound will play an increasingly important role in the treatment of various diseases.
476482-01-6 (<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione) Related Products
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)




